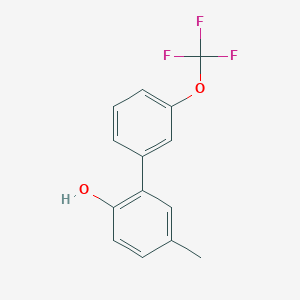
2-Hydroxy-5-methyl-3'-(trifluoromethoxy)biphenyl
説明
2-Hydroxy-5-methyl-3’-(trifluoromethoxy)biphenyl is a chemical compound. However, there is limited information available about this specific compound. It is similar to 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, which is formed as an intermediate during the biotransformation pathways of CP-122,721 in humans1.
Synthesis Analysis
The synthesis of 2-Hydroxy-5-methyl-3’-(trifluoromethoxy)biphenyl is not well-documented. However, 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, a related compound, is formed as an intermediate during the biotransformation pathways of CP-122,721 in humans1.Molecular Structure Analysis
The molecular structure of 2-Hydroxy-5-methyl-3’-(trifluoromethoxy)biphenyl is not readily available. However, the related compound, 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, has a linear formula of CF3OC6H3(OH)CHO1.Chemical Reactions Analysis
There is limited information available on the chemical reactions involving 2-Hydroxy-5-methyl-3’-(trifluoromethoxy)biphenyl. However, 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, a related compound, is known to be used in the preparation of various compounds1.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxy-5-methyl-3’-(trifluoromethoxy)biphenyl are not readily available. However, the related compound, 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, is a solid with a melting point of 31-33 °C and a boiling point of 82 °C/60 mmHg1.科学的研究の応用
-
Agrochemical and Pharmaceutical Industries
- Field : Agrochemical and Pharmaceutical Industries .
- Application : Trifluoromethylpyridines (TFMP), which contain the trifluoromethoxy group, are used as a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application : Various methods of synthesizing TFMP have been reported . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethoxy)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry .
- Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-used method for forming carbon-carbon bonds . The process involves the use of organoboron reagents, and it’s possible that compounds with the trifluoromethoxy group could be used in this context .
- Methods of Application : The SM coupling reaction involves the use of a palladium catalyst and a base . The organoboron reagent is added to a solution of the catalyst and base .
- Results or Outcomes : The SM coupling reaction is a versatile method for forming carbon-carbon bonds and is used in a wide range of applications .
-
Synthesis of Biphenyl Derivatives
- Field : Organic Chemistry .
- Application : Biphenyl compounds, which include “2-Hydroxy-5-methyl-3’-(trifluoromethoxy)biphenyl”, are fundamental backbones in synthetic organic chemistry and natural products . They are used in the synthesis of various drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .
- Methods of Application : Various chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions are used .
- Results or Outcomes : A large number of biphenyl derivatives are patented and broadly used in medicine as they exhibit various biological activities .
-
Biotransformation Pathways
- Field : Biochemistry .
- Application : “2-Hydroxy-5-(trifluoromethoxy)benzaldehyde” is formed as an intermediate during the biotransformation pathways of CP-122,721 in humans .
- Methods of Application : The compound may be used in the preparation of 2-[(E)-2-hydroxy-5-(trifluoromethoxy)benzylideneamino]-4-methylphenol .
- Results or Outcomes : This compound plays a crucial role in the biotransformation pathways of certain substances in the human body .
-
Synthesis of Trifluoromethyl Alkyl Ethers
- Field : Organic Chemistry .
- Application : The trifluoromethoxy group can be used in the synthesis of trifluoromethyl alkyl ethers .
- Methods of Application : The procedure involves the conversion of primary aliphatic alcohols into trifluoromethoxy alkyl ethers .
- Results or Outcomes : This method has been found to be particularly effective for primary alcohols, providing a new pathway for the synthesis of trifluoromethoxy alkyl ethers .
Safety And Hazards
The safety and hazards of 2-Hydroxy-5-methyl-3’-(trifluoromethoxy)biphenyl are not well-documented. However, 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation2.
将来の方向性
The future directions of research involving 2-Hydroxy-5-methyl-3’-(trifluoromethoxy)biphenyl are not well-documented. However, given the interest in fluorinated compounds in pharmaceutical research, it is possible that this compound could be of interest in future studies1.
特性
IUPAC Name |
4-methyl-2-[3-(trifluoromethoxy)phenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c1-9-5-6-13(18)12(7-9)10-3-2-4-11(8-10)19-14(15,16)17/h2-8,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUYWWVJNCVBLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=CC(=CC=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-methyl-3'-(trifluoromethoxy)biphenyl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



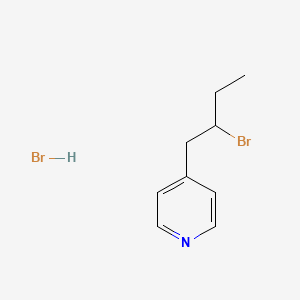
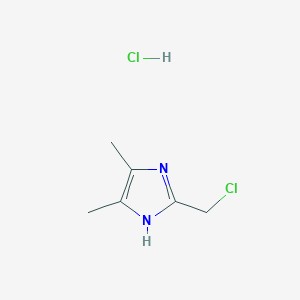
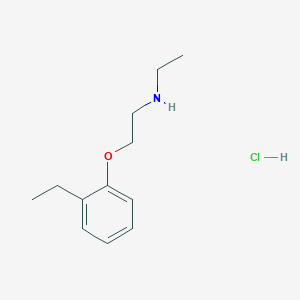
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride](/img/structure/B1450314.png)
![[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1450316.png)
![tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate](/img/structure/B1450319.png)
![Tert-butyl {1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-3-yl}carbamate](/img/structure/B1450321.png)
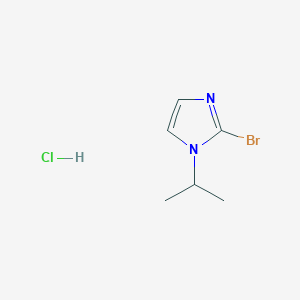
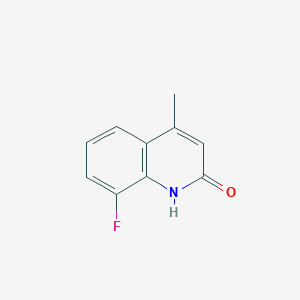
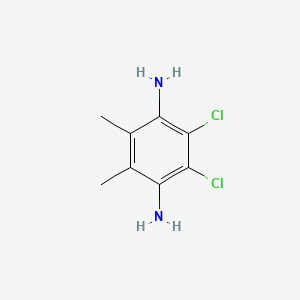

![5-Bromo-6-fluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1450327.png)
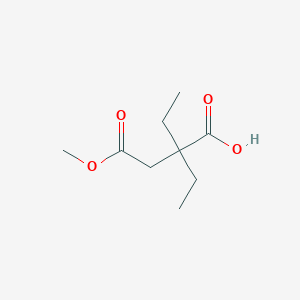
![2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride](/img/structure/B1450329.png)